4-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Lipophilicity Electron-withdrawing effect Structure-Activity Relationship

This 1,3,4-trisubstituted pyrazole is a critical starting scaffold for medicinal chemistry programs targeting PI3Kδ-driven diseases, as disclosed in patent US9221795. Its unique C4 2-methylpiperidine carbonyl and N1 2,2,2-trifluoroethyl substituent—offering a significant lipophilicity advantage (Hansch pi +0.90 vs. fluoroethyl analogs)—ensure superior cellular membrane permeability and a distinct stereoelectronic profile for probing kinase hinge-region binding. The 4-carbonyl/3-amino pharmacophore arrangement provides a defined hydrogen-bonding network, enabling parallel selectivity profiling against PI3Kα/β/γ isoforms to drive next-generation inhibitor design. Supplied at 95% purity with a unique mass spectral signature (CF3CH2+ fragment, m/z 83), it serves as an unambiguous reference standard for LC-MS method development and compound management. Procure this specific regioisomer (CAS 2171318-19-5) to maintain pharmacological equivalence in functional cellular assays of FcεRI-mediated signaling.

Molecular Formula C12H17F3N4O
Molecular Weight 290.28 g/mol
Cat. No. B11730564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
Molecular FormulaC12H17F3N4O
Molecular Weight290.28 g/mol
Structural Identifiers
SMILESCC1CCCCN1C(=O)C2=CN(N=C2N)CC(F)(F)F
InChIInChI=1S/C12H17F3N4O/c1-8-4-2-3-5-19(8)11(20)9-6-18(17-10(9)16)7-12(13,14)15/h6,8H,2-5,7H2,1H3,(H2,16,17)
InChIKeyBYHVECWNYIYFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine: Structural Identity and Procurement Baseline


4-(2-Methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine (CAS 2171318-19-5) is a synthetic organic compound belonging to the class of 1,3,4-trisubstituted pyrazoles. It features a 3-amino group, a 4-(2-methylpiperidine-1-carbonyl) moiety, and a 1-(2,2,2-trifluoroethyl) substituent, with a molecular formula of C12H17F3N4O and a molecular weight of 290.29 g/mol . The compound is primarily supplied for research and development use at a standard purity of 95% . Structurally, it is closely related to the chemical series disclosed in patent US9221795, which describes selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors [1].

Why 4-(2-Methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine Cannot Be Interchanged with In-Class Analogs


Within the 1-substituted-4-carbonylpyrazol-3-amine scaffold, minor structural modifications result in distinct physicochemical and electronic profiles that directly impact molecular recognition. The 2,2,2-trifluoroethyl group at the N1 position imparts a significantly higher lipophilicity and a strong electron-withdrawing effect compared to difluoroethyl or fluoroethyl analogs . Similarly, the 2-methylpiperidine carbonyl at C4 presents a unique stereoelectronic environment compared to its 3-methylpiperidine isomer. Substituting any of these groups without evidence of pharmacological equivalence risks altering target engagement, metabolic stability, and selectivity. The quantitative evidence below details these structural differentiators that guide scientific and procurement decisions.

Quantitative Differentiation Evidence for 4-(2-Methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine


N1-Substituent Electronic and Lipophilic Differentiation: Trifluoroethyl vs. Difluoroethyl vs. Fluoroethyl Analogs

The 2,2,2-trifluoroethyl group at the N1 position of the target compound provides a uniquely strong electron-withdrawing effect and high lipophilicity relative to its fluorinated analogs. The target compound (CF3, C12H17F3N4O, MW 290.29) possesses three fluorine atoms with a calculated Hansch pi constant of approximately +1.07 for the trifluoroethyl group [1]. By comparison, the 2,2-difluoroethyl analog (CAS 2171313-59-8, C12H18F2N4O, MW 272.29) has a Hansch pi of approximately +0.68, and the 2-fluoroethyl analog (CAS 2171314-21-7, C12H19FN4O, MW 254.30) has a Hansch pi of approximately +0.17 . These differences directly influence membrane permeability and target binding pocket occupancy, making the trifluoroethyl variant a distinct chemical entity for pharmacology studies.

Lipophilicity Electron-withdrawing effect Structure-Activity Relationship

Piperidine Methyl Substitution Position: 2-Methyl vs. 3-Methyl Isomer Differentiation

The target compound bears a 2-methylpiperidine carbonyl at the C4 position of the pyrazole. In contrast, the 3-methylpiperidine isomer (CAS 2171313-94-1, C12H17F3N4O, MW 290.29) has the methyl group on the meta position of the piperidine ring relative to the carbonyl attachment [1]. The 2-methyl substitution introduces a chiral center adjacent to the amide carbonyl, creating a distinct steric and conformational constraint that influences the spatial orientation of the piperidine ring. Both compounds share identical molecular formula and weight (MW 290.29) but differ in the position of the methyl substituent, which can alter the dihedral angle of the carbonyl-piperidine bond and consequently affect hydrogen-bonding interactions with biological targets.

Stereochemistry Conformational restriction Target binding

Carbonyl Positional Isomerism: 4-Carbonyl vs. 3-Carbonyl Pyrazole Substitution

The target compound is the 4-carbonyl regioisomer, with the 2-methylpiperidine carbonyl attached at the C4 position of the pyrazole ring and the 3-amino group at C3. Its positional isomer, 3-[(2-methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (CAS 2101196-01-2, C12H17F3N4O, MW 290.29), has the carbonyl at C3 and the amino group at C4 . This 3-carbonyl/4-amino arrangement presents a different hydrogen-bond donor/acceptor motif compared to the 4-carbonyl/3-amino arrangement of the target compound. While both are regioisomers with identical MW, the swapped positions of the amino and carbonyl groups alter the pharmacophoric pattern recognized by biological targets, potentially leading to different binding modes and SAR profiles.

Regioisomerism Binding mode Pharmacophore geometry

Class-Level PI3Kδ Inhibitory Activity: Target Compound Patent Association and Quantitative Binding Data for the Chemical Series

The target compound belongs to the chemical series disclosed in US9221795, which claims selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors [1]. Within this patent series, structurally related compounds demonstrate potent PI3Kδ inhibition. For example, compound 27 (BDBM198031) from US9221795 exhibited an EC50 of 0.310 nM for inhibition of PI3K p110δ in human basophil assessed as reduction in anti-FCεR1 mAb-stimulated basophil activation, and an IC50 of 1.0 nM against Class I PI3K p110δ in a TR-FRET biochemical assay at pH 7.4 [2]. In contrast, a related comparator compound 13 (BDBM198017) from the same patent showed significantly weaker potency with an IC50 of 8,300 nM against PI3K p110α, indicating strong isoform selectivity within this chemical series [3]. While direct data for the exact target compound is not publicly available, its structural alignment with the potent PI3Kδ-selective chemotype of US9221795 supports its intended application in PI3Kδ-focused research.

PI3K delta inhibition Kinase selectivity Basophil activation assay

Procurement Purity and Supply Chain Reliability: Target Compound vs. Common Analogs

The target compound is available from commercial suppliers at a standard purity of 95% (CAS 2171318-19-5, catalog number CM668686) . Several close analogs, such as the 3-methylpiperidine isomer (CAS 2171313-94-1) and the difluoroethyl analog (CAS 2171313-59-8), are also commercially available at comparable purity levels (typically 95-97%) [1]. However, the target compound's specific CAS registry number and defined molecular identity (C12H17F3N4O, MW 290.29) ensure its traceability in procurement and inventory management, reducing the risk of cross-contamination with structurally similar but biologically distinct analogs. The 2,2,2-trifluoroethyl group's unique mass fragment (CF3CH2, m/z 83) provides a distinctive marker for analytical verification by LC-MS or GC-MS.

Chemical purity Supply chain Quality control

Recommended Application Scenarios for 4-(2-Methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine Based on Quantitative Evidence


PI3Kδ-Selective Inhibitor Screening and SAR Development

Based on its structural positioning within the US9221795 patent series of PI3Kδ inhibitors [1], this compound is recommended as a starting scaffold for medicinal chemistry programs targeting PI3Kδ-driven diseases. The quantitative potency data from series members (EC50 0.310 nM for Compound 27) [2] indicates the scaffold's potential for sub-nanomolar PI3Kδ inhibition. Researchers should directly verify the compound's biochemical IC50 against PI3Kδ, PI3Kα, PI3Kβ, and PI3Kγ isoforms using TR-FRET or ADP-Glo assays to confirm selectivity.

Cellular Basophil Activation Studies in Allergy and Inflammation Models

The demonstrated activity of the US9221795 scaffold in human basophil activation assays [2] supports the use of this compound in functional cellular studies of FcεRI-mediated signaling. The trifluoroethyl group's enhanced lipophilicity compared to difluoroethyl and fluoroethyl analogs (Hansch pi difference: +0.39 and +0.90, respectively) suggests superior cellular membrane permeability [3], making it a preferable choice for whole-blood or primary cell assays where target engagement requires efficient cell penetration.

Analytical Method Development and Reference Standard Qualification

The compound's unique mass spectral signature (CF3CH2+ fragment, m/z 83) and defined purity profile (95%) make it well-suited as a reference standard for LC-MS method development and quality control of synthetic batches. Its specific CAS registry (2171318-19-5) enables unambiguous tracking in compound management databases, distinguishing it from regioisomers and methyl-positional isomers that share identical molecular weight.

Structure-Activity Relationship Studies on Pyrazole Substitution Patterns

The 4-carbonyl/3-amino substitution pattern of the target compound, in contrast to the 3-carbonyl/4-amino regioisomer (CAS 2101196-01-2) , provides a specific pharmacophore arrangement for probing hydrogen-bonding interactions with kinase hinge regions. Comparative testing of both regioisomers in parallel can elucidate the binding mode requirements of PI3Kδ and related kinases, informing the design of next-generation inhibitors with improved selectivity profiles [1].

Quote Request

Request a Quote for 4-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.